molecular formula C14H21NO3 B295054 2-(Diethylamino)ethyl 3-methoxybenzoate

2-(Diethylamino)ethyl 3-methoxybenzoate

Cat. No.: B295054
M. Wt: 251.32 g/mol
InChI Key: DRBTUQJCEWJZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 3-methoxybenzoate is an ester derivative combining a 3-methoxybenzoate moiety with a diethylaminoethyl alcohol chain. The diethylaminoethyl group may also act as a directing group in metal-catalyzed reactions, similar to compounds with N,O-bidentate ligands .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-methoxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

DRBTUQJCEWJZAG-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

Structural Similarities : Both compounds are aromatic esters with methoxy substituents.
Key Differences :

  • Functional Groups: Ethyl 2-methoxybenzoate lacks the diethylaminoethyl chain, resulting in lower polarity and different reactivity.
  • Physical Properties :
Property Ethyl 2-Methoxybenzoate 2-(Diethylamino)ethyl 3-Methoxybenzoate (Inferred)
Molecular Weight 180.20 g/mol ~265.34 g/mol (calculated)
Solubility in Ethanol High Likely higher due to amine group
Applications Food additive (JECFA/FCC) Potential use in surfactants or drug delivery

Research Findings: Ethyl 2-methoxybenzoate’s regulatory approval for food use contrasts with the unverified safety profile of the diethylaminoethyl analog, which may exhibit higher toxicity due to the amine group .

Diethylaminoethanol (DEAE; CAS 100-37-8)

Structural Similarities: Shares the 2-(diethylamino)ethyl moiety but as an alcohol instead of an ester. Key Differences:

  • Reactivity: DEAE’s hydroxyl group enables hydrogen bonding, while the ester group in this compound facilitates hydrolysis or enzymatic cleavage.
  • Applications : DEAE is used as a surfactant or catalyst intermediate , whereas the ester derivative could serve as a prodrug or pesticide adjuvant.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Structural Similarities : Aromatic esters with substituted benzoate groups.
Key Differences :

  • Functional Groups : Sulfonylurea herbicides feature triazine rings and sulfonyl groups, enabling herbicidal activity via acetolactate synthase inhibition .
  • Bioactivity: Unlike sulfonylureas, this compound lacks documented herbicidal properties but may exhibit surfactant or antimicrobial effects.

Functional Group Analysis

  • Ester vs. Amide: Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the ester group in this compound is more hydrolytically labile, favoring applications requiring controlled degradation.
  • Aminoalkyl Chains: The diethylaminoethyl group enhances solubility and may interact with biological membranes or metal catalysts, similar to phosphonothiolate derivatives .

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